molecular formula C18H20ClNO B14425543 N-[2-(4-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide CAS No. 80488-07-9

N-[2-(4-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide

Cat. No.: B14425543
CAS No.: 80488-07-9
M. Wt: 301.8 g/mol
InChI Key: WYKGOVRIXBWUCH-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to an acetamide moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide typically involves the reaction of 4-chlorobenzyl chloride with 2-methylphenylacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired acetamide compound. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)acetamide: Similar structure but lacks the methylphenyl group.

    N-(2-Methylphenyl)acetamide: Similar structure but lacks the chlorophenyl group.

    N-(4-Bromophenyl)acetamide: Similar structure with a bromine atom instead of chlorine.

Uniqueness

N-[2-(4-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide is unique due to the presence of both chlorophenyl and methylphenyl groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

80488-07-9

Molecular Formula

C18H20ClNO

Molecular Weight

301.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C18H20ClNO/c1-13-6-4-5-7-14(13)12-17(21)20-18(2,3)15-8-10-16(19)11-9-15/h4-11H,12H2,1-3H3,(H,20,21)

InChI Key

WYKGOVRIXBWUCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC(C)(C)C2=CC=C(C=C2)Cl

Origin of Product

United States

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